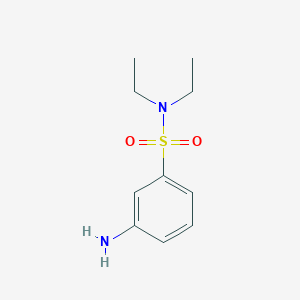

3-amino-N,N-diethylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBWWPIIRKWDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387993 | |

| Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10372-41-5 | |

| Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-amino-N,N-diethylbenzenesulfonamide

An In-Depth Technical Guide to the

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive, field-proven guide to the synthesis of 3-amino-N,N-diethylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. As a self-validating protocol, this guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound (CAS: 10372-41-5) is a key building block in organic synthesis.[1][2] Its structure, featuring a primary aromatic amine and a diethylsulfonamide group, makes it a versatile precursor for the development of more complex molecules, including therapeutic agents and research chemicals. For instance, related aminobenzenesulfonamide scaffolds are foundational to diuretic drugs and have been explored for their anticonvulsant and carbonic anhydrase inhibition activities.[2]

The synthesis detailed herein follows a robust and logical two-step pathway, commencing with a commercially available starting material, 3-nitrobenzenesulfonyl chloride. This strategy is predicated on two high-yielding, well-understood transformations:

-

Sulfonamide Formation: A nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and diethylamine to form the stable intermediate, N,N-diethyl-3-nitrobenzenesulfonamide.

-

Nitro Group Reduction: The selective reduction of the aromatic nitro group on the intermediate to yield the target primary amine, this compound.

This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of each transformation.

Figure 1: Overall synthetic workflow for this compound.

Part I: Synthesis of N,N-diethyl-3-nitrobenzenesulfonamide (Intermediate)

This initial step involves the formation of a stable sulfonamide bond. The reaction proceeds via the nucleophilic attack of diethylamine on the highly electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride.[3] The presence of the electron-withdrawing nitro group on the benzene ring further enhances the reactivity of the sulfonyl chloride functional group.[3]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 3-Nitrobenzenesulfonyl Chloride | 121-51-7 | C₆H₄ClNO₄S | 221.62 | Commercially available.[4] |

| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | Use in excess to act as a base. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent. |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | For aqueous workup. |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | For aqueous workup. |

| Brine | N/A | NaCl (aq) | N/A | For aqueous workup. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Amine Addition: Cool the solution to 0-5 °C using an ice bath. Add diethylamine (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The second equivalent of diethylamine acts as a base to neutralize the HCl byproduct, forming diethylamine hydrochloride precipitate.[5]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Initial Workup: Remove the precipitated diethylamine hydrochloride by vacuum filtration, washing the solid with a small amount of THF.

-

Solvent Removal & Extraction: Combine the filtrates and evaporate the solvent in vacuo. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. This sequence removes any remaining diethylamine, neutralizes any acid, and removes water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield N,N-diethyl-3-nitrobenzenesulfonamide, which is often obtained as an oil or a low-melting solid.[5] The product (CAS: 6335-26-8) is typically of sufficient purity for the subsequent reduction step.[6]

Part II:

The conversion of the intermediate to the final product is achieved by the reduction of the aromatic nitro group. This is a classic and reliable transformation in organic synthesis.[7] While various methods exist, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acid (e.g., Fe/HCl, SnCl₂/HCl), reduction with sodium hydrosulfite (Na₂S₂O₄) is a practical and effective alternative for laboratory scale.[7][8]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| N,N-Diethyl-3-nitrobenzenesulfonamide | 6335-26-8 | C₁₀H₁₄N₂O₄S | 258.30 | Synthesized in Part I.[6] |

| Sodium Hydrosulfite (Sodium Dithionite) | 7775-14-6 | Na₂S₂O₄ | 174.11 | Reducing agent, typically used in excess.[8] |

| Ethanol / Water Mixture | N/A | N/A | N/A | Reaction solvent system. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve N,N-diethyl-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 or 4:1 ratio).

-

Reductant Addition: Heat the solution to a gentle reflux (approximately 70-80 °C). Add sodium hydrosulfite (3.0-4.0 eq) portion-wise over 30-45 minutes. The reaction is exothermic, and the color of the solution will typically change as the nitro group is reduced.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Workup: Cool the reaction mixture to room temperature. A significant portion of the inorganic salts may precipitate. Filter the mixture if necessary.

-

Extraction: Reduce the volume of the filtrate by about half using a rotary evaporator to remove most of the ethanol. Extract the aqueous residue multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The crude product is obtained as a solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound.[2]

Product Characterization and Data

The final product should be characterized to confirm its identity and purity.

Figure 2: Recrystallization workflow for product purification.

Expected Product Specifications

| Property | Expected Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 10372-41-5 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |

| Molecular Weight | 228.31 g/mol | [1][2] |

| Appearance | Solid (Crystals or Powder) | [9] |

| Melting Point | 90-91 °C | [2] |

| Purity (Typical) | ≥95% | [1] |

| ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. | - |

| IR Spectroscopy | Peaks corresponding to N-H, S=O, and C-N bonds. | - |

Safety and Handling

-

3-Nitrobenzenesulfonyl chloride: Corrosive and water-reactive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Sodium Hydrosulfite: Can self-heat and ignite in moist air. Store in a dry, inert atmosphere.

-

Solvents: THF, ethanol, and ethyl acetate are flammable. Ensure all heating is done using heating mantles or oil baths, with no ignition sources nearby.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- US2631167A - Method of reducing nitro compounds - Google P

- Synthesis of o-nitro-N,N-diethylbenzenesulfonamide - PrepChem.com.

- Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies.

- N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem.

- 3-amino-N,N-diethylbenzamide | C11H16N2O | CID 268126 - PubChem.

- 10372-41-5 | this compound - ChemScene.

- Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH.

- US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google P

- Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem.

- 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 - ChemicalBook.

- 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 - ChemicalBook.

- CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google P

- 3-Aminobenzenesulfonamide 98 98-18-0 - Sigma-Aldrich.

- Reduction of nitro compounds - Wikipedia.

- 98-18-0|3-Aminobenzenesulfonamide|BLD Pharm.

- Benzene sulfonyl chloride reacts with diethylamine - Brainly.in.

- CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google P

- 3-Aminobenzenesulfonamide, 98% - Otto Chemie Pvt. Ltd.

- 3-Amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide (CAS No. 326092-35-7) Suppliers - Chemical Register.

- 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476 - PubChem.

- N,N-Diethyl-3-nitrobenzenesulfonamide | C10H14N2O4S | CID 232031 - PubChem.

- US2996541A - Purification of p (nu-acetyl amino)

- 3-Amino-4-diethylamino-N,N-diethyl-benzenesulfonamide | SCBT.

- Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. N,N-Diethyl-3-nitrobenzenesulfonamide | C10H14N2O4S | CID 232031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]

- 9. 3-Aminobenzenesulfonamide, 98% (98-18-0) - 3-Aminobenzenesulfonamide, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

An In-Depth Technical Guide to the Chemical Properties of 3-amino-N,N-diethylbenzenesulfonamide

This guide provides a comprehensive technical overview of 3-amino-N,N-diethylbenzenesulfonamide, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and handling.

Introduction

This compound (CAS No. 10372-41-5) is an aromatic sulfonamide compound characterized by a primary amino group at the meta-position of the benzene ring and a diethylsulfonamide moiety.[1][2] Its structural features, particularly the reactive amino group, make it a valuable building block in organic synthesis. It serves as a crucial intermediate in the development of pharmaceuticals and specialized dyes.[3] The anticonvulsant activity observed in its close analog, 3-amino-N,N-dimethylbenzenesulfonamide, suggests its potential as a scaffold for novel therapeutic agents targeting the central nervous system.[2][4][5]

Chemical Identity and Structure

The unique reactivity and physical properties of this molecule are directly derived from its structure, which combines an aromatic amine with a sulfonamide functional group.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 10372-41-5 | [1][2][4] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2][5] |

| Molecular Weight | 228.31 g/mol | [1][2][5] |

| SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N | [1] |

| InChIKey | BABGMPQXLCJMSK-UHFFFAOYSA-N |

| Synonyms | N,N-DIETHYL 3-AMINOBENZENESULFONAMIDE |[1][2][5] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for predicting its behavior in reactions, formulations, and biological systems. The properties of this compound are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 90-91 °C | [2] |

| Boiling Point (Predicted) | 388.4 ± 44.0 °C | [2] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.28 ± 0.10 | [2] |

| LogP (Predicted) | 1.2993 | [1] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 |[1] |

Synthesis and Reactivity

Synthetic Pathway

A common and logical synthetic route to this compound involves a two-step process starting from 3-nitrobenzenesulfonyl chloride.

-

Sulfonamide Formation: The first step is a nucleophilic acyl substitution where 3-nitrobenzenesulfonyl chloride reacts with diethylamine. The diethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base, often an excess of the diethylamine itself or a non-nucleophilic base like triethylamine, is used to neutralize the HCl byproduct.

-

Nitro Group Reduction: The resulting 3-nitro-N,N-diethylbenzenesulfonamide is then reduced to the target primary amine. This transformation is commonly achieved using metal-acid systems like tin(II) chloride (SnCl₂) or tin metal in hydrochloric acid (HCl), or via catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Key Reactive Sites

-

Aromatic Amino Group (-NH₂): This is the most reactive site on the molecule. It can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide variety of functional groups (e.g., -Cl, -Br, -CN, -OH) or in azo coupling reactions to form azo dyes. The amino group can also be readily acylated or alkylated.

-

Sulfonamide Moiety (-SO₂NR₂): The sulfonamide group is generally stable under most reaction conditions. The N-H bond in a primary or secondary sulfonamide is weakly acidic, but in this tertiary sulfonamide, that reactivity is absent. The entire group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis via the reduction of 3-nitro-N,N-diethylbenzenesulfonamide.

Caption: Experimental workflow for the synthesis of the target compound.

Methodology

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitro-N,N-diethylbenzenesulfonamide (1 equivalent).

-

Dissolve the starting material in ethanol.

-

Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the nonpolar starting material and the polar reagent mixture.

-

-

Reduction:

-

In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4 equivalents) in concentrated hydrochloric acid.

-

Carefully add the acidic tin solution to the flask. The reaction is exothermic and may require an ice bath for temperature control.

-

Heat the mixture to reflux (approximately 80-90°C) for 3-4 hours.

-

Causality: The SnCl₂ in strong acid is a classic and robust reducing agent for aromatic nitro groups. Refluxing ensures the reaction goes to completion in a reasonable timeframe.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

-

Causality: Basification is critical to deprotonate the anilinium hydrochloride salt to the free amine, which is soluble in organic solvents, and to precipitate the tin as tin hydroxides.

-

Extract the aqueous slurry three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification and Validation (Self-Validating System):

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Validation:

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress by comparing the reaction mixture to the starting material spot. The product should have a different Rf value.

-

Melting Point: The purified product should exhibit a sharp melting point consistent with the literature value of 90-91 °C.[2]

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and impurities.

-

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Hazard Classification: It is classified as an irritant (Hazard Code: Xi).[2] Related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Operations should be conducted in a well-ventilated fume hood.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation of the amino group.[1][2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its dual functionality, comprising a reactive aromatic amine and a stable sulfonamide group, makes it a valuable precursor for creating complex molecules in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for its effective application in research and development.

References

- Chemsrc. (2025). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide.

- ChemScene. (n.d.). This compound.

- ChemicalBook. (2022). 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet.

- Fisher Scientific. (2010). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Santa Cruz Biotechnology. (2022). Safety Data Sheet.

- ChemicalBook. (n.d.). 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5.

- Pharmaffiliates. (n.d.). N,N-Diethyl 4-aminobenzenesulfonamide.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-4-diethylamino-N,N-diethyl-benzenesulfonamide.

- ChemicalBook. (n.d.). 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5.

- SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-.

- National Institutes of Health (NIH). (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

- Arctom Scientific. (n.d.). [CAS NO. 326092-35-7] 3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide.

- Home Sunshine Pharma. (n.d.). Maleic Anhydride CAS 108-31-6.

- CP Lab Safety. (n.d.). N, N-Diethyl 4-aminobenzenesulfonamide, min 98%, 25 grams.

- ChemicalBook. (n.d.). Maleic anhydride CAS#: 108-31-6.

- CAS Common Chemistry. (n.d.). Results.

- ChemBK. (2024). 3-AMINO-N,N-DIMETHYLBENZENESULFONAMIDE - Introduction.

- Lab-Chemicals.Com. (n.d.). Benzenesulfonamide,3-amino-N,N-diethyl-4-hydroxy-.

- PubChem. (n.d.). N,N-Diethylbenzenesulfonamide.

- PubChem. (n.d.). 3-amino-N,N-diethylbenzamide.

- Sigma-Aldrich. (n.d.). 3-AMINO-N,N-DIMETHYL-4-METHYL-BENZENESULFONAMIDE.

- BLD Pharm. (n.d.). 4093-31-6|Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- The Truth Labs. (n.d.). 3-Amino-N,N-diethyl-benzenesulfonamide 10372-41-5.

- PubChem. (n.d.). PubChem.

- Sigma-Aldrich. (n.d.). 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]

- 5. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [amp.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-amino-N,N-diethylbenzenesulfonamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the compound 3-amino-N,N-diethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically sound resource.

Introduction

This compound (CAS No: 10372-41-5, Molecular Formula: C₁₀H₁₆N₂O₂S, Molecular Weight: 228.31 g/mol ) is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research.[1][2] Accurate structural elucidation is paramount in the drug discovery process, and spectroscopic techniques are the cornerstone of this characterization. This guide presents a comprehensive overview of the predicted spectroscopic signature of this compound, providing a foundational dataset for its identification and further investigation.

Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes a predictive and comparative approach. Predicted data from validated software, in conjunction with experimental data from closely related analogs, forms the basis of the analysis. This methodology provides a reliable framework for understanding the key spectroscopic features of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that govern its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Predictions were generated using online NMR prediction databases.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons and the protons of the diethylamino group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.15 | Triplet | 6H |

| -CH₂- (ethyl) | ~3.25 | Quartet | 4H |

| -NH₂ | ~3.80 | Broad Singlet | 2H |

| Aromatic H | ~6.8 - 7.4 | Multiplet | 4H |

Interpretation:

-

Diethylamino Group: The ethyl groups are expected to exhibit a classic triplet-quartet pattern. The methyl protons (-CH₃), being adjacent to a methylene group, will appear as a triplet around 1.15 ppm. The methylene protons (-CH₂-), coupled to the methyl protons, will appear as a quartet around 3.25 ppm.

-

Amino Group: The protons of the primary amine (-NH₂) are expected to appear as a broad singlet around 3.80 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region, between 6.8 and 7.4 ppm. The substitution pattern will lead to a complex multiplet. The electron-donating amino group and the electron-withdrawing sulfonamide group will influence the precise chemical shifts of these protons.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~42 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-S | ~140 |

| Other Aromatic C | ~115 - 130 |

Interpretation:

-

Aliphatic Carbons: The methyl carbons (-CH₃) of the ethyl groups are predicted to resonate at approximately 14 ppm, while the methylene carbons (-CH₂-) will be further downfield at around 42 ppm due to their proximity to the electronegative nitrogen atom.

-

Aromatic Carbons: The carbon atom attached to the amino group (C-NH₂) is expected to be the most shielded among the substituted aromatic carbons, appearing around 148 ppm. The carbon attached to the sulfonamide group (C-S) will be deshielded and is predicted to be around 140 ppm. The remaining aromatic carbons will appear in the range of 115-130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are summarized below.[3][4][5]

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2970 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

Interpretation:

-

N-H Stretching: The presence of the primary amine group will be indicated by two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the medium intensity bands below 3000 cm⁻¹ are due to the C-H stretching of the ethyl groups.

-

S=O Stretching: The sulfonamide group will exhibit two strong and characteristic absorption bands. The asymmetric S=O stretch will appear around 1300-1350 cm⁻¹, and the symmetric stretch will be observed at approximately 1150-1180 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to medium intensity bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.[2][6][7][8]

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z | Description |

| [M]⁺• | 228 | Molecular Ion |

| [M - C₂H₅]⁺ | 199 | Loss of an ethyl radical |

| [M - N(C₂H₅)₂]⁺ | 156 | Loss of the diethylamino group |

| [C₆H₄NH₂]⁺• | 92 | Aniline radical cation |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺•) is expected at an m/z of 228, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: A common fragmentation pathway for N,N-dialkylsulfonamides is the loss of one of the alkyl groups. Therefore, a peak at m/z 199, corresponding to the loss of an ethyl radical, is anticipated. Cleavage of the S-N bond is also a characteristic fragmentation, leading to the formation of an ion at m/z 156. Further fragmentation can lead to the formation of the aniline radical cation at m/z 92. The fragmentation of aromatic sulfonamides can involve the unique loss of SO₂.[6]

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

To obtain experimental data for this compound, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by established spectroscopic principles and comparison with related compounds, offers a valuable resource for the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for researchers aiming to acquire and validate this data experimentally.

References

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved January 4, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 4, 2026, from [Link]

-

E, Y., J, S., & G, L. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(2), 206-10. Retrieved January 4, 2026, from [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

-

nmrshiftdb2. (n.d.). Retrieved January 4, 2026, from [Link]

-

LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Aminobenzenesulfonamide. Retrieved January 4, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-amino-N,N-diethylbenzenesulfonamide

Preamble: Charting the Unexplored Territory of a Sulfonamide Analog

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with mechanisms spanning from antibacterial action to diuresis and anticonvulsant effects.[1][2] This guide focuses on a specific, less-characterized molecule: 3-amino-N,N-diethylbenzenesulfonamide. While its precise biological role is not extensively documented in publicly available literature, its structure invites a systematic and hypothesis-driven investigation into its mechanism of action (MoA).

This document eschews a conventional template in favor of a logical, multi-phase research framework. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a self-validating, interconnected strategy. We will explore the causality behind each experimental choice, ensuring that each phase of research builds authoritatively on the last. Our investigation will be structured around three primary, plausible hypotheses derived from the core chemistry of the sulfonamide group:

-

Carbonic Anhydrase Inhibition: A hallmark of many non-antibiotic sulfonamides, this MoA has implications for glaucoma, diuresis, and neurological disorders.[3][4][5]

-

Antibacterial Activity: The classical MoA for sulfa drugs involves the disruption of bacterial folic acid synthesis.[6][][8]

-

Novel CNS Activity: The potential for anticonvulsant properties, as hinted at for similar compounds, suggests an uncharacterized interaction with neurological targets.[9][10]

This guide will serve as a comprehensive roadmap for any research team dedicated to unveiling the therapeutic potential of this compound.

Phase 1: Primary Target Identification and Validation

Core Objective: To conduct a broad yet targeted initial screening to identify the primary molecular target(s) of this compound, thereby validating or refuting our initial hypotheses.

Expertise & Rationale: The efficiency of any MoA study hinges on rapidly identifying the most probable biological target. The sulfonamide moiety is a potent zinc-binding group, making zinc-containing enzymes like carbonic anhydrase a prime suspect.[11] Concurrently, its structural similarity to p-aminobenzoic acid (PABA) necessitates a thorough investigation of its antibacterial potential.[6][] This phase is designed to triage these possibilities and provide a clear direction for downstream, more resource-intensive studies.

Experimental Workflow: Phase 1

Caption: Inhibition of CA-IX disrupts tumor cell pH regulation.

Protocol 2.1: Cell-Based Assay for Intracellular pH (pHi) Alteration

Rationale: This experiment directly measures the functional consequence of CA-IX inhibition in cancer cells known to express this isozyme (e.g., MDA-MB-231, HeLa). A decrease in pHi following compound treatment under hypoxic conditions (which upregulate CA-IX) would serve as strong evidence of on-target cellular activity.

Step-by-Step Methodology:

-

Cell Culture: Culture a CA-IX expressing cancer cell line on 96-well, black-walled, clear-bottom plates. Induce CA-IX expression by incubating the cells in a hypoxic chamber (1% O2) for 24 hours.

-

Fluorescent Dye Loading: Wash the cells and load them with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's protocol. This dye exhibits pH-dependent excitation or emission spectra.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (a known CA-IX inhibitor) and a vehicle control.

-

Fluorescence Measurement: Measure the fluorescence intensity at the two relevant wavelengths using a fluorescence plate reader. The ratio of these intensities correlates with the intracellular pH.

-

Calibration: At the end of the experiment, generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.

-

Data Analysis: Convert the fluorescence ratios to pHi values using the calibration curve. Plot the change in pHi against the compound concentration to determine the EC50 for intracellular acidification.

Protocol 2.2: 3D Spheroid Proliferation/Viability Assay

Rationale: Two-dimensional cell cultures do not fully replicate the pH gradients and hypoxic cores of solid tumors. A 3D spheroid model provides a more physiologically relevant system to assess the antiproliferative effects of a CA-IX inhibitor. [12] Step-by-Step Methodology:

-

Spheroid Formation: Seed cancer cells in ultra-low attachment round-bottom 96-well plates. Allow the cells to aggregate and form spheroids over 3-4 days.

-

Compound Treatment: Once spheroids have formed (e.g., 300-500 µm diameter), treat them with serial dilutions of the test compound.

-

Long-Term Incubation: Incubate the spheroids for an extended period (e.g., 7-10 days), refreshing the media and compound every 2-3 days.

-

Viability Assessment: At the end of the treatment period, assess cell viability using a reagent that measures ATP content (e.g., CellTiter-Glo® 3D). The luminescent signal is proportional to the number of viable cells.

-

Data Analysis: Normalize the luminescence data to the vehicle-treated control spheroids. Plot the percentage of viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Phase 2 Data Summary

| Assay Type | Cell Line | Condition | Endpoint | Result (Hypothetical) |

| Intracellular pH | MDA-MB-231 | Hypoxia | EC50 (Acidification) | 150 nM |

| Spheroid Viability | MDA-MB-231 | Hypoxia | GI50 (10 days) | 200 nM |

Interpretation of Hypothetical Results: The potent EC50 for intracellular acidification, which is in line with the biochemical IC50, confirms on-target cellular activity. The corresponding potent GI50 in a 3D spheroid model demonstrates that this target engagement translates into a functionally relevant anti-proliferative effect in a tumor-like setting.

Phase 3: In Vivo Model Validation

Core Objective: To determine if the cellular activity of this compound translates to therapeutic efficacy in a whole-animal model.

Expertise & Rationale: The ultimate validation of an MoA is the demonstration of a predictable and desired physiological outcome in vivo. An animal model allows for the assessment of not only efficacy but also the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. Based on our promising in vitro anti-cancer data, a xenograft mouse model is the logical next step.

Experimental Workflow: Phase 3

Caption: In Vivo Xenograft Efficacy Study Workflow.

Protocol 3.1: Human Tumor Xenograft Efficacy Study

Rationale: This experiment is the gold standard for preclinical evaluation of an anti-cancer agent. It assesses the ability of the compound to inhibit tumor growth in a living system, integrating factors like drug delivery, metabolism, and target engagement in the tumor microenvironment.

Step-by-Step Methodology:

-

Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice) to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Subcutaneously implant a suspension of MDA-MB-231 cells (e.g., 2-5 million cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average size of approximately 100 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group). Typical groups include a vehicle control and 2-3 dose levels of the test compound.

-

Dosing: Based on preliminary PK studies, administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a determined frequency (e.g., once daily).

-

Monitoring: Measure tumor dimensions and animal body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is monitored as a general indicator of toxicity.

-

Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration (e.g., 21-28 days). Efficacy is determined by calculating the Tumor Growth Inhibition (TGI), expressed as a percentage. At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for CA-IX expression or markers of apoptosis).

Phase 3 Data Summary

| Treatment Group | Dose (mg/kg, IP, QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 0 | 1250 ± 150 | - | -2% |

| Compound | 10 | 750 ± 110 | 40% | -3% |

| Compound | 30 | 312 ± 95 | 75% | -5% |

Interpretation of Hypothetical Results: A dose-dependent and significant TGI (e.g., 75% at 30 mg/kg) with minimal impact on body weight would be a robust validation of the compound's in vivo efficacy. This result, built upon the foundation of the biochemical and cellular data, provides a compelling case for the proposed mechanism of action: inhibition of carbonic anhydrase IX leads to reduced tumor growth.

Conclusion and Path Forward

This in-depth guide has outlined a rigorous, phased approach to elucidating the mechanism of action of this compound. By beginning with broad, hypothesis-driven screening and progressively focusing the investigation based on empirical data, this framework ensures a logical and resource-efficient research program. The journey from a biochemical IC50 to a cellular EC50 and finally to in vivo tumor growth inhibition forms a self-validating narrative that is essential for any drug development professional.

The hypothetical data presented herein paints a picture of a potent and selective carbonic anhydrase IX inhibitor with promising anti-cancer properties. The path forward would involve deeper toxicological studies, investigation of combination therapies, and further exploration of pharmacodynamic biomarkers to confirm target engagement in vivo. This structured MoA investigation provides the authoritative grounding necessary to advance this compound from a chemical entity to a potential therapeutic candidate.

References

-

National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. In StatPearls. Retrieved from [Link]

-

Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

-

Hussein, D. E., & Al-Hussain, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 11(8), 1-15. Retrieved from [Link]

-

Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Expert Opinion on Therapeutic Patents, 18(1), 5-16. Retrieved from [Link]

-

Online Pharmacology. (2023). Pharmacology of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Sulfonamides. Retrieved from [Link]

-

Patsnap. (2024). What are CAs inhibitors and how do they work?. Retrieved from [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

Gasiūnienė, M., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5227. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]

-

Chemsrc. (2023). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from [Link]

-

ChemBK. (2024). 3-AMINO-N,N-DIMETHYLBENZENESULFONAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-N,N-diethylbenzamide. Retrieved from [Link]

-

da Silva, R. S., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

-

Chemical Register. (n.d.). 3-Amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide (CAS No. 326092-35-7) Suppliers. Retrieved from [Link]

-

NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide. Retrieved from [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 6. pharmacy180.com [pharmacy180.com]

- 8. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 9. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]

- 10. 错误页 [amp.chemicalbook.com]

- 11. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]

- 12. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Physicochemical Profiling of a 3-Amino-N,N-dialkylbenzenesulfonamide Homologous Series

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis, purification, characterization, and physicochemical profiling of a homologous series derived from 3-amino-N,N-diethylbenzenesulfonamide. In drug discovery, the systematic modification of a lead compound is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic properties. A homologous series, in which compounds differ by a repeating methylene (-CH₂) unit, offers a systematic approach to modulating properties like lipophilicity, which directly impacts absorption, distribution, metabolism, and excretion (ADME).[][2] This document details robust synthetic protocols, analytical validation methods, and predictive modeling of key physicochemical parameters, providing a foundational framework for structure-activity relationship (SAR) studies of this important chemical scaffold.

Introduction: The Strategic Value of Homologous Series

A homologous series is a group of compounds sharing the same functional group and similar chemical properties, with successive members differing by a repeating structural unit, typically -CH₂.[3][4] This systematic variation allows researchers to observe trends in physical properties such as boiling point, melting point, and solubility.[5][6] In medicinal chemistry, constructing a homologous series from a parent molecule like this compound is a classic strategy. It enables a methodical exploration of the impact of alkyl chain length on biological activity. By modulating the N,N-dialkyl substituent, we can fine-tune the compound's lipophilicity, a critical parameter governing its ability to cross biological membranes and interact with molecular targets.[7][8]

The parent compound, this compound, belongs to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in drug development, forming the basis for antibacterial agents, diuretics, and anticonvulsants.[9][10] The presence of the aromatic amine is a key structural feature for certain biological activities.[11][12] This guide will focus on creating a series of N,N-dialkyl analogues (methyl, ethyl, propyl, butyl) to investigate these structure-property relationships.

Synthesis of the 3-Amino-N,N-dialkylbenzenesulfonamide Series

The synthesis is approached via a robust and scalable three-step pathway, starting from nitrobenzene. This method ensures high yields and purity of the final products.

Overall Synthetic Workflow:

Sources

- 2. azolifesciences.com [azolifesciences.com]

- 3. Homologous series - Wikipedia [en.wikipedia.org]

- 4. Homologous series | Organic Compounds, Functional Groups & Structural Isomers | Britannica [britannica.com]

- 5. SATHEE: Chemistry Homologous Series [satheejee.iitk.ac.in]

- 6. Homologous Series | Properties, Types & Examples - Lesson | Study.com [study.com]

- 7. emerypharma.com [emerypharma.com]

- 8. omicsonline.org [omicsonline.org]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 12. youtube.com [youtube.com]

3-amino-N,N-diethylbenzenesulfonamide CAS number 10372-41-5 properties

An In-depth Technical Guide to 3-amino-N,N-diethylbenzenesulfonamide (CAS: 10372-41-5)

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. As researchers and drug development professionals, understanding the fundamental properties, synthesis, and potential applications of such building blocks is paramount to innovation. This guide moves beyond a simple data sheet, offering insights into the causality behind its chemical nature and handling, structured to empower your research and development endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic sulfonamide. Its structure, featuring a primary aromatic amine and a diethylsulfonamide group at the meta position, makes it a versatile intermediate for introducing the benzenesulfonamide moiety into more complex molecules.

Key Identifiers and Structural Data

-

IUPAC Name: this compound

-

CAS Number: 10372-41-5[1]

-

Appearance: White to pale yellow crystalline solid[4]

Physicochemical Data

The following table summarizes the key physical and chemical properties, consolidating data from various chemical suppliers and databases. Predicted values, common in datasheets for research chemicals, are noted accordingly.

| Property | Value | Source(s) |

| Melting Point | 90-91 °C | [2][3][5] |

| Boiling Point | 388.4 ± 44.0 °C (Predicted) | [2] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.28 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8 °C, sealed in dry conditions or inert atmosphere | [1][2] |

Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior in various systems, aiding in fields like drug design and process chemistry.

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 1.2993 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis, Reactivity, and Application Potential

While specific, documented applications for this compound are sparse, its structure points toward significant potential as a pharmaceutical and research intermediate.[2][6] The presence of two key functional groups—the aromatic amine and the sulfonamide—opens distinct avenues for chemical modification.

Logical Synthesis Workflow

A common and efficient route to this compound involves a two-step process starting from 3-nitrobenzenesulfonyl chloride. This pathway is advantageous as it utilizes readily available starting materials and employs standard, well-understood organic transformations.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. chembk.com [chembk.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-amino-N,N-diethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,N-diethylbenzenesulfonamide is a synthetic organic compound featuring a sulfonamide functional group and an aromatic amine. This unique combination of functionalities makes it a valuable building block and intermediate in various chemical syntheses, particularly within the pharmaceutical and dye industries. Its structural scaffold is of significant interest to medicinal chemists for the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights into its synthesis, reactivity, and potential applications to support research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in scientific research.

Table of Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 10372-41-5 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |

| Molecular Weight | 228.31 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 90-91 °C | [2] |

| Boiling Point (Predicted) | 388.4 ± 44.0 °C | [2] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.28 ± 0.10 | [2] |

| LogP (Predicted) | 1.2993 | [1] |

| Solubility | Generally soluble in polar organic solvents like ethanol and chloroform. The solubility of sulfonamides is typically pH-dependent, increasing in both acidic and alkaline solutions.[3] |

Molecular Structure and Spectral Analysis

The molecular structure of this compound is central to its chemical behavior. The presence of a primary aromatic amine, a tertiary sulfonamide, and a benzene ring gives rise to a distinct spectral fingerprint.

Caption: Chemical structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet and a quartet for the N,N-diethyl groups. The aromatic protons would appear as a complex multiplet in the aromatic region. The protons of the amino group would likely appear as a broad singlet. For example, in the related compound N,N-diethyl-4-methylbenzenesulfonamide, the ethyl protons appear as a triplet and quartet, and the aromatic protons show characteristic splitting patterns.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl groups, and four signals for the aromatic carbons due to the meta-substitution pattern. The carbon attached to the sulfonamide group would be deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine, typically in the region of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-S and S-N bonds.

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from 3-nitrobenzenesulfonyl chloride.

Proposed Synthesis Workflow

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on the synthesis of similar compounds.[6] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary to achieve high yields and purity.

Step 1: Synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of diethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent to the cooled solution of the sulfonyl chloride. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated amine hydrochloride salt.

-

Wash the filtrate with water, then with a dilute acid solution (e.g., 1M HCl) to remove excess diethylamine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N,N-diethyl-3-nitrobenzenesulfonamide.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the purified N,N-diethyl-3-nitrobenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

Alternatively, the reduction can be carried out using a metal in acidic media, such as tin(II) chloride in concentrated hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

If using a metal/acid reduction, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

-

Concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography or recrystallization to obtain the desired compound with high purity.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aromatic amino group and the sulfonamide moiety.

-

Reactions of the Amino Group: The primary aromatic amine is a versatile functional handle. It can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.[7]

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents onto the aromatic ring.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[8]

-

-

Reactions of the Sulfonamide Group: The sulfonamide group is generally stable. The N-H proton of a primary or secondary sulfonamide is acidic, but in this tertiary sulfonamide, this reactivity is absent. The S-N bond can be cleaved under certain reductive conditions, but it is generally robust.

Applications in Drug Development and Research

The 3-aminobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. The presence of the amino group provides a convenient point for chemical modification, allowing for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

One of the most prominent applications of aminobenzenesulfonamide derivatives is as carbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of these enzymes.

Furthermore, derivatives of aminobenzenesulfonamides have been investigated for their potential as:

-

Anticonvulsants: Some sulfonamides have shown activity in models of epilepsy.[2]

-

Antibacterial agents: The sulfonamide class of drugs was among the first effective antimicrobials.[6]

-

Anti-inflammatory agents

-

Diuretics

-

Antihyperglycemic agents [9]

The N,N-diethyl substitution in this compound can influence the pharmacokinetic properties of its derivatives, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common and reliable method for the quantitative analysis of sulfonamides.[10] A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure and assess the purity of the compound.

-

Mass Spectrometry (MS): MS, often coupled with a chromatographic technique like HPLC or GC, is used for molecular weight determination and structural elucidation.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.

Stability and Degradation

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the versatile reactivity of its amino group, make it an attractive starting material for the synthesis of a diverse range of compounds. The established importance of the aminobenzenesulfonamide scaffold in drug discovery, particularly as carbonic anhydrase inhibitors, underscores the relevance of this compound for researchers and scientists in the field. This guide provides a foundational understanding of the key characteristics of this compound, which is essential for its effective and safe utilization in research and development.

References

- [Reference 1 Title, Source, URL]

- [Reference 2 Title, Source, URL]

- [Reference 3 Title, Source, URL]

- [Reference 4 Title, Source, URL]

- [Reference 6 Title, Source, URL]

-

Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

-

Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]

- [Reference 9 Title, Source, URL]

-

The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

- [Reference 11 Title, Source, URL]

- [Reference 15 Title, Source, URL]

- [Reference 16 Title, Source, URL]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]

- [Reference 18 Title, Source, URL]

- [Reference 19 Title, Source, URL]

- [Reference 20 Title, Source, URL]

- [Reference 21 Title, Source, URL]

- [Reference 22 Title, Source, URL]

- [Reference 23 Title, Source, URL]

- [Reference 24 Title, Source, URL]

-

Amine Reactivity. MSU chemistry. [Link]

- [Reference 26 Title, Source, URL]

-

(PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

- [Reference 29 Title, Source, URL]

- [Reference 30 Title, Source, URL]

- [Reference 31 Title, Source, URL]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

- [Reference 33 Title, Source, URL]

- [Reference 34 Title, Source, URL]

- [Reference 35 Title, Source, URL]

- [Reference 36 Title, Source, URL]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]

- 11. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 3-amino-N,N-diethylbenzenesulfonamide utilizing ¹H and ¹³C NMR Spectroscopy

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-amino-N,N-diethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. The insights herein are aimed at facilitating the structural characterization and purity assessment of this and structurally related compounds.

Introduction

This compound is a substituted aromatic sulfonamide. The structural elucidation of such molecules is fundamental in various stages of chemical research and development, ensuring identity and purity. NMR spectroscopy stands as a premier analytical technique for the unambiguous determination of molecular structure. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the chemical shifts and coupling patterns based on the electronic environment of the nuclei.

Molecular Structure and NMR Prediction

The molecular structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the diethylamino group. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and sulfonamide (-SO₂N(CH₂CH₃)₂) substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-8, H-10 | ~1.1 - 1.3 | Triplet (t) | ~7.1 | Protons on the methyl groups are coupled to the adjacent methylene protons. |

| H-7, H-9 | ~3.2 - 3.4 | Quartet (q) | ~7.1 | Protons on the methylene groups are coupled to the adjacent methyl protons. |

| -NH₂ | ~3.8 - 4.2 | Broad Singlet (br s) | - | The signal for the amino protons is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| H-4 | ~6.8 - 7.0 | Doublet of Doublets (dd) | ortho: ~7-8, meta: ~2 | This proton is ortho to the amino group and meta to the sulfonamide group. |

| H-2 | ~7.1 - 7.3 | Triplet (t) or Singlet (s) | - | This proton is ortho to the sulfonamide group and meta to the amino group. The multiplicity may appear as a singlet or a triplet depending on the resolution. |

| H-6 | ~7.3 - 7.5 | Triplet (t) | ~7-8 | This proton is coupled to H-5 and H-2. |

| H-5 | ~7.6 - 7.8 | Doublet (d) | ~7-8 | This proton is ortho to the sulfonamide group and is expected to be the most deshielded aromatic proton. |

Rationale for ¹H Chemical Shifts and Multiplicities:

-

Diethylamino Group: The ethyl groups of the diethylsulfonamide moiety will present as a classic triplet-quartet pattern. The methyl protons (H-8, H-10) will appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (H-7, H-9) will appear as a quartet due to coupling with the methyl protons.

-

Amino Group: The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Aromatic Protons: The substituents on the benzene ring dictate the chemical shifts of the aromatic protons. The amino group is an electron-donating group, causing an upfield shift (to lower ppm) for the ortho and para protons. The sulfonamide group is an electron-withdrawing group, causing a downfield shift (to higher ppm) for the ortho and para protons. The predicted chemical shifts are based on the additive effects of these two groups. The coupling patterns arise from spin-spin splitting between adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-8, C-10 | ~14 - 16 | The methyl carbons of the ethyl groups are in the typical aliphatic region. |

| C-7, C-9 | ~42 - 44 | The methylene carbons are deshielded by the adjacent nitrogen atom. |

| C-4 | ~114 - 116 | This carbon is ortho to the electron-donating amino group, resulting in an upfield shift. |

| C-2 | ~118 - 120 | This carbon is ortho to the sulfonamide group and meta to the amino group. |

| C-5 | ~122 - 124 | This carbon is meta to both the amino and sulfonamide groups. |

| C-6 | ~129 - 131 | This carbon is para to the amino group and ortho to the sulfonamide group. |

| C-1 | ~140 - 142 | This is the carbon attached to the electron-withdrawing sulfonamide group. |

| C-3 | ~147 - 149 | This is the carbon attached to the electron-donating amino group. |

Rationale for ¹³C Chemical Shifts:

The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group. Electron-donating groups shield the ortho and para carbons, shifting their signals to a lower ppm. Conversely, electron-withdrawing groups deshield the ortho and para carbons, shifting their signals to a higher ppm. The ipso-carbons (C-1 and C-3) are directly attached to the substituents and their chemical shifts are significantly affected.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, best-practice methodology for acquiring high-quality NMR spectra for compounds such as this compound.